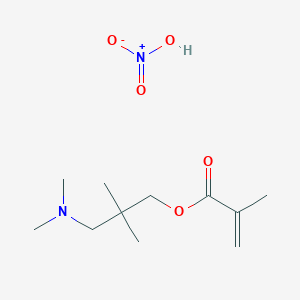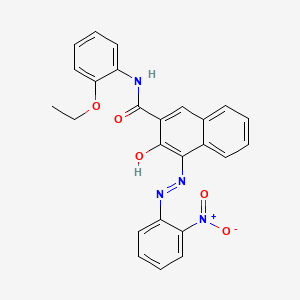
N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.
Amidation: The final step involves the reaction of the azo compound with 2-ethoxyaniline to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: May serve as a probe or marker in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The specific pathways and targets depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Ethoxyphenyl)-3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2-carboxamide
- N-(2-Methoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide
- N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-chlorophenyl)azo)naphthalene-2-carboxamide
Uniqueness
N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the nitro group in specific positions can lead to distinct properties compared to similar compounds.
Propiedades
Número CAS |
94199-57-2 |
|---|---|
Fórmula molecular |
C25H20N4O5 |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-3-hydroxy-4-[(2-nitrophenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20N4O5/c1-2-34-22-14-8-6-12-20(22)26-25(31)18-15-16-9-3-4-10-17(16)23(24(18)30)28-27-19-11-5-7-13-21(19)29(32)33/h3-15,30H,2H2,1H3,(H,26,31) |
Clave InChI |
SVVCPEQGLYFCAX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


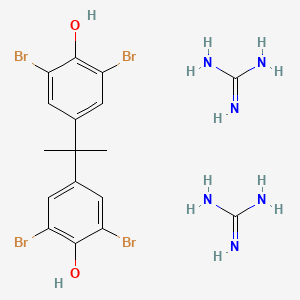
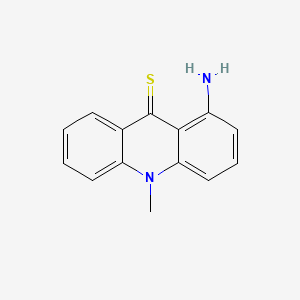
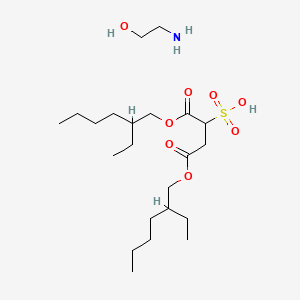


![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)

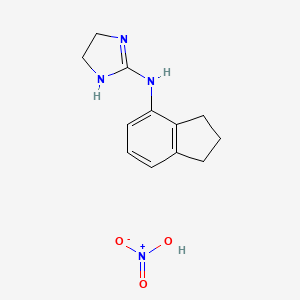
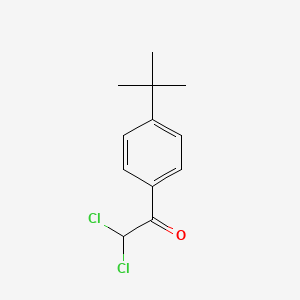
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)

